Synthesis and characterization of Adapalene-d3 for research purposes.
Synthesis and characterization of Adapalene-d3 for research purposes.
An in-depth technical guide on the synthesis and characterization of Adapalene-d3 for research applications.
Introduction
Adapalene is a third-generation topical retinoid, chemically described as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid[1][2]. It is widely used in dermatology for the treatment of acne vulgaris[2][3]. Adapalene exerts its effects by selectively binding to retinoic acid receptors (RAR), specifically subtypes RAR-β and RAR-γ[4][][6][7]. This interaction modulates gene expression, leading to the normalization of follicular epithelial cell differentiation, reduced inflammation, and decreased formation of microcomedones[6][8].
Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as internal standards in quantitative bioanalysis. Adapalene-d3, a deuterated analog of Adapalene, serves these purposes by providing a distinct mass signature without significantly altering the molecule's chemical properties. This guide details a proposed synthetic route for Adapalene-d3, outlines comprehensive characterization methods, and illustrates its mechanism of action.
Synthesis of Adapalene-d3
The synthesis of Adapalene-d3 can be adapted from established routes for unlabeled Adapalene, which often involve a key cross-coupling reaction[1][9]. The strategy presented here introduces the deuterium label via deuteromethylation of a phenolic precursor, followed by a Suzuki coupling reaction and subsequent saponification.
The overall workflow for the synthesis and characterization is depicted below.
Caption: Proposed experimental workflow for the synthesis and characterization of Adapalene-d3.
Experimental Protocols
Step 1: Synthesis of 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane
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To a solution of 2-(1-adamantyl)-4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
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Add dimethyl-d6 sulfate ((CD₃)₂SO₄, 1.5 eq) dropwise to the stirred suspension.
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Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Evaporate the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to yield the deuterated intermediate.
Step 2: Synthesis of 3-(1-adamantyl)-4-(methoxy-d3)-phenylboronic acid
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Dissolve 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
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Cool the solution to -78°C.
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Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70°C.
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Stir the mixture at this temperature for 1 hour.
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Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70°C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding 1M HCl (aq) and stir for 1 hour.
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Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the boronic acid derivative.
Step 3: Suzuki Coupling to form Adapalene-d3 Methyl Ester
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In a reaction vessel, combine the boronic acid from Step 2 (1.1 eq), methyl 6-bromo-2-naphthoate (1.0 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
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Add a solvent mixture of toluene and water.
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Degas the mixture with argon for 15-20 minutes.
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Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Heat the reaction mixture to reflux (approx. 85-90°C) for 8-12 hours until TLC indicates the consumption of starting materials.
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Cool the mixture, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude ester by recrystallization or column chromatography.
Step 4: Saponification to Adapalene-d3
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Dissolve the Adapalene-d3 methyl ester (1.0 eq) in a mixture of THF and methanol.
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Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq).
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Heat the mixture to reflux for 4-6 hours[10].
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After cooling, evaporate the organic solvents under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 with 1N HCl.
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The resulting precipitate is collected by filtration, washed thoroughly with water to remove salts, and dried under vacuum to yield Adapalene-d3 as a white solid[1].
Synthesis Data Summary
The following table summarizes the key reactants and expected outcomes for the synthesis.
| Step | Reaction | Key Reactants | Key Reagents | Solvent | Expected Yield |
| 1 | Deuteromethylation | 2-(1-adamantyl)-4-bromophenol | (CD₃)₂SO₄, K₂CO₃ | Acetone | >90% |
| 2 | Borylation | 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane | n-BuLi, B(O-iPr)₃ | THF | 75-85% |
| 3 | Suzuki Coupling | Step 2 product, Methyl 6-bromo-2-naphthoate | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | 80-90% |
| 4 | Saponification | Adapalene-d3 Methyl Ester | NaOH | THF/MeOH/H₂O | >90% |
Characterization of Adapalene-d3
Comprehensive characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized Adapalene-d3.
Characterization Protocols
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High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid[11]. Detection is performed using a UV detector. The retention time of Adapalene-d3 should be nearly identical to that of an unlabeled Adapalene standard.
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Mass Spectrometry (MS): Mass analysis is performed using an LC-MS system, typically with an electrospray ionization (ESI) source in negative ion mode[11]. This is the definitive technique to confirm successful deuteration.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is used to confirm the absence of the methoxy proton signal, while the ¹³C spectrum confirms the overall carbon skeleton.
Expected Characterization Data
The table below contrasts the expected analytical data for standard Adapalene and the synthesized Adapalene-d3.
| Analytical Technique | Adapalene (Expected) | Adapalene-d3 (Expected) | Justification |
| Molecular Formula | C₂₈H₂₈O₃ | C₂₈H₂₅D₃O₃ | Replacement of 3 H atoms with 3 D atoms. |
| Molecular Weight | 412.52 g/mol | 415.54 g/mol | Mass increase from three deuterium atoms. |
| Mass Spec (ESI-) | m/z = 411.20 [M-H]⁻ | m/z = 414.22 [M-H]⁻ | Molecular ion peak shifted by +3 amu. |
| ¹H NMR (DMSO-d₆) | δ ≈ 3.9 ppm (s, 3H, -OCH₃) | Signal at δ ≈ 3.9 ppm is absent. | The -OCH₃ protons are replaced by deuterium. |
| HPLC Purity | >99% | >99% | Chemical properties are nearly identical. |
Biological Mechanism of Action
Adapalene functions as a selective agonist for retinoic acid receptors (RARs), which are nuclear hormone receptors that act as ligand-activated transcription factors[4][7].
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Receptor Binding: Adapalene penetrates the cell and nucleus, where it binds with high affinity to RAR-β and RAR-γ subtypes[][6].
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Heterodimerization: The Adapalene-RAR complex forms a heterodimer with a Retinoid X Receptor (RXR)[4][8].
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DNA Interaction: This RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes[8].
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Transcriptional Modulation: Binding to RAREs modulates the transcription of genes involved in cellular processes. This leads to:
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Normalization of Keratinocyte Differentiation: Regulates cell growth and differentiation, preventing the hyperkeratinization that clogs pores[6][8].
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Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory mediators[4][6].
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Antiproliferative Effects: Inhibits the proliferation of certain cell types, such as keratinocytes[7].
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The signaling pathway is visualized in the diagram below.
Caption: Signaling pathway of Adapalene via Retinoic Acid Receptors (RARs).
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of Adapalene-d3. The proposed multi-step synthesis is robust and allows for the efficient incorporation of the deuterium label at the methoxy position. The outlined characterization techniques, particularly mass spectrometry and NMR, are critical for verifying the successful synthesis and isotopic purity of the final compound. Adapalene-d3 is a valuable research tool, enabling more precise and reliable studies in drug metabolism, pharmacokinetics, and quantitative bioanalysis, thereby supporting further development and understanding of retinoid-based therapeutics.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Adapalene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
